Cas no 2229097-82-7 (4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine)

4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring an indole-thiazole hybrid structure, which may exhibit potential biological activity due to its unique molecular framework. The presence of the 1-methylindole moiety linked to a 2-aminothiazole core suggests possible applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its structural characteristics, including the electron-rich indole ring and the nucleophilic amine group on the thiazole, make it a versatile intermediate for further functionalization. This compound could be of interest in pharmaceutical research for the development of novel therapeutic candidates, leveraging its fused aromatic system and potential binding interactions with biological targets.
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine structure
2229097-82-7 structure
Product name:4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
CAS No:2229097-82-7
MF:C12H11N3S
Molecular Weight:229.300840616226
CID:6235439
PubChem ID:165851495

4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
    • EN300-1773061
    • 2229097-82-7
    • インチ: 1S/C12H11N3S/c1-15-6-5-8-3-2-4-9(11(8)15)10-7-16-12(13)14-10/h2-7H,1H3,(H2,13,14)
    • InChIKey: CJGIPIGXFAOXBP-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CC=CC2C=CN(C)C=21

計算された属性

  • 精确分子量: 229.06736854g/mol
  • 同位素质量: 229.06736854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 72.1Ų

4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1773061-0.25g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
0.25g
$1131.0 2023-09-20
Enamine
EN300-1773061-10.0g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
10g
$5283.0 2023-05-27
Enamine
EN300-1773061-0.05g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
0.05g
$1032.0 2023-09-20
Enamine
EN300-1773061-1g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
1g
$1229.0 2023-09-20
Enamine
EN300-1773061-0.5g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
0.5g
$1180.0 2023-09-20
Enamine
EN300-1773061-2.5g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
2.5g
$2408.0 2023-09-20
Enamine
EN300-1773061-5.0g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
5g
$3562.0 2023-05-27
Enamine
EN300-1773061-5g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
5g
$3562.0 2023-09-20
Enamine
EN300-1773061-1.0g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
1g
$1229.0 2023-05-27
Enamine
EN300-1773061-0.1g
4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine
2229097-82-7
0.1g
$1081.0 2023-09-20

4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine 関連文献

4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amineに関する追加情報

Research Brief on 4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine (CAS: 2229097-82-7): Recent Advances and Applications

The compound 4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine (CAS: 2229097-82-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine as a promising scaffold for the development of kinase inhibitors. Its indole-thiazole hybrid structure enables interactions with key amino acid residues in the ATP-binding pockets of various kinases, making it a versatile candidate for targeting cancer-related pathways. Computational docking studies and in vitro assays have demonstrated its affinity for kinases such as EGFR and BRAF, which are critical in oncogenic signaling.

In addition to its kinase inhibitory properties, this compound has shown potential in modulating inflammatory responses. Preclinical studies indicate that it can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with NF-κB signaling. These findings suggest its applicability in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic routes for 4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine have also been optimized in recent years. Novel methodologies involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have improved yields and reduced reaction times, facilitating its scalable production for further pharmacological evaluation.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies have identified issues related to its metabolic stability and oral bioavailability. Researchers are exploring structural modifications, such as the introduction of fluorine atoms or prodrug strategies, to address these limitations.

In conclusion, 4-(1-methyl-1H-indol-7-yl)-1,3-thiazol-2-amine represents a multifaceted compound with significant potential in drug discovery. Ongoing research aims to refine its therapeutic profile and expand its applications beyond oncology and inflammation. Collaborative efforts between academic and industrial researchers will be crucial in translating these findings into clinically viable treatments.

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